molecular formula C24H24N4O2 B2764508 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 862810-23-9

4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2764508
CAS No.: 862810-23-9
M. Wt: 400.482
InChI Key: DJZGWFGFJYBMFV-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a synthetic compound that belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, particularly as selective cyclooxygenase-2 (COX-2) inhibitors . The structure of this compound includes a benzimidazole fused to a pyrimidine ring, which is further substituted with various functional groups, making it a versatile scaffold for drug development.

Chemical Reactions Analysis

4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with the COX-2 enzyme. The compound’s structure allows it to fit into the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . This selective inhibition is crucial for minimizing side effects associated with non-selective COX inhibitors.

Comparison with Similar Compounds

Similar compounds to 4-butoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide include other benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-3-4-14-30-20-10-8-18(9-11-20)23(29)26-21-15-19(7-6-17(21)2)22-16-28-13-5-12-25-24(28)27-22/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZGWFGFJYBMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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